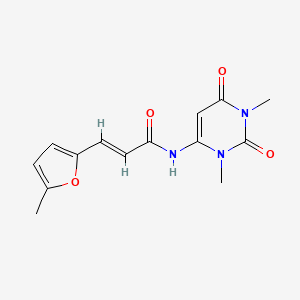
N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription in cancer cells. CX-5461 has been shown to have potent anti-tumor activity in preclinical models of hematological and solid tumors, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide selectively inhibits RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and the assembly of ribosomes. This leads to a decrease in protein synthesis and cell growth, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In addition, N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to inhibit the DNA damage response pathway, making cancer cells more susceptible to DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. However, N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has a relatively short half-life and poor solubility, which can limit its effectiveness in vivo. In addition, N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to induce DNA damage, which can complicate interpretation of experimental results.
Zukünftige Richtungen
Future research on N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide will likely focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. In addition, further studies will be needed to determine the optimal dosing and treatment schedule for N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide in different cancer types. Finally, combination therapies with other anti-cancer agents may enhance the anti-tumor activity of N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide and reduce the potential for drug resistance.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide involves several steps, including the reaction of 2-amino-4-chloroquinoline with cyclohexyl isocyanate to form N-cyclohexyl-2-(4-chloro-2-quinolinyl)carboxamide. This intermediate is then reacted with 5-methyl-2-furancarboxylic acid to form the final product, N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide selectively targets cancer cells, with minimal toxicity to normal cells. In vivo studies have demonstrated that N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has potent anti-tumor activity in a variety of cancer types, including hematological malignancies and solid tumors.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-11-12-20(25-14)19-13-17(16-9-5-6-10-18(16)23-19)21(24)22-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSMGAQVPAQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol](/img/structure/B5849049.png)
![4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5849059.png)

![3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849061.png)
![5-[(methylamino)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5849067.png)




![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)

![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
